3-Hydroxy-3-(naphthalen-1-yl)propanoic acid
Description
3-Hydroxy-3-(naphthalen-1-yl)propanoic acid is a β-hydroxy acid characterized by a naphthalene moiety attached to the third carbon of a propanoic acid backbone, with a hydroxyl group at the β-position (C3).
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-hydroxy-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C13H12O3/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2,(H,15,16) |
InChI Key |
AAYXDRAGVRPGQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(naphthalen-1-yl)propanoic acid typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the hydroxyl and propanoic acid groups. One common method involves the Friedel-Crafts acylation of naphthalene with propanoic acid derivatives, followed by hydroxylation of the resulting product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(naphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(naphthalen-1-yl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-(naphthalen-1-yl)propanol.
Substitution: Formation of derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
3-Hydroxy-3-(naphthalen-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 3-hydroxy-3-(naphthalen-1-yl)propanoic acid with key structural analogs, emphasizing substituent variations and their implications:
Key Observations:
- Hydroxy Position: The β-hydroxy group (C3) distinguishes it from positional isomers like 2-hydroxy-3-(naphthalen-1-yl)propanoic acid, which may exhibit different hydrogen-bonding patterns and metabolic stability .
- Functional Groups: Methoxy or additional hydroxyl groups (e.g., 4-hydroxyphenyl) alter solubility and biological activity. For instance, 3-hydroxy-3-(4-hydroxyphenyl)propanoic acid shows stronger phytotoxicity than its non-hydroxylated counterpart .
Physicochemical Properties
- Solubility: Methoxy-substituted analogs (e.g., 3-(2-methoxynaphthalen-1-yl)propanoic acid) exhibit lower water solubility (15.9 mg/L) compared to hydroxylated variants, likely due to reduced polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
